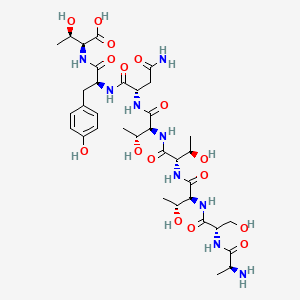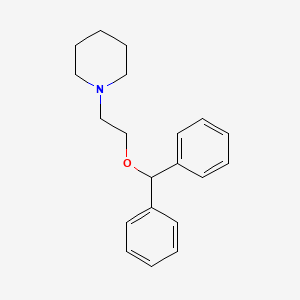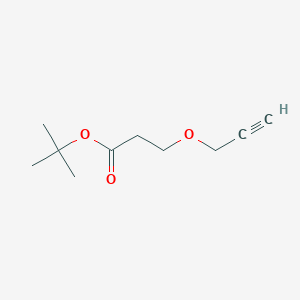
Propargyl-PEG1-t-butyl ester
Übersicht
Beschreibung
Propargyl-PEG1-t-butyl ester is a compound that features a propargyl group and a t-butyl protected carboxyl group. The propargyl group is known for its ability to participate in copper-catalyzed azide-alkyne Click Chemistry, forming a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG1-t-butyl ester typically involves the modification of polyethylene glycol (PEG) derivatives. One common method starts with PEG that has an α-hydroxyl group and an ω-carboxyl group. The carboxyl group is modified into a propargyl group, and the hydroxyl group is modified with tert-butyl carbazate to introduce the t-butyl protected carboxyl group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The process typically includes steps such as purification and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Propargyl-PEG1-t-butyl ester undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl group reacts with azide-bearing compounds in the presence of copper catalysts to form stable triazole linkages.
Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group.
Common Reagents and Conditions
Copper Catalysts: Used in Click Chemistry to facilitate the reaction between the propargyl group and azides.
Acidic Conditions: Used to deprotect the t-butyl group, typically involving acids like trifluoroacetic acid.
Major Products Formed
Triazole Linkages: Formed through Click Chemistry reactions.
Free Carboxyl Groups: Formed after deprotection of the t-butyl group.
Wissenschaftliche Forschungsanwendungen
Propargyl-PEG1-t-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules through Click Chemistry.
Biology: Employed in bioconjugation techniques to link biomolecules.
Medicine: Utilized in drug delivery systems and the development of PEGylated drugs.
Industry: Applied in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Propargyl-PEG1-t-butyl ester primarily involves its participation in Click Chemistry. The propargyl group reacts with azides to form triazole linkages, which are stable and biocompatible. This reaction is facilitated by copper catalysts, which lower the activation energy and increase the reaction rate . The t-butyl group protects the carboxyl group during synthesis and can be removed under acidic conditions to expose the reactive carboxyl group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl-PEG1-acid: Similar structure but lacks the t-butyl protection, making it more reactive in certain conditions.
Propargyl-PEG1-NHS ester: Contains an N-hydroxysuccinimide ester group, which is useful for bioconjugation.
Uniqueness
Propargyl-PEG1-t-butyl ester is unique due to its dual functionality: the propargyl group allows for Click Chemistry reactions, while the t-butyl protected carboxyl group provides stability during synthesis and can be deprotected when needed . This makes it a versatile compound for various applications in chemistry, biology, and medicine.
Eigenschaften
IUPAC Name |
tert-butyl 3-prop-2-ynoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-5-7-12-8-6-9(11)13-10(2,3)4/h1H,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHVLESCKRSEAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








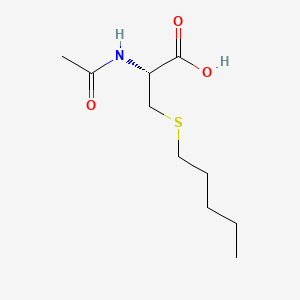

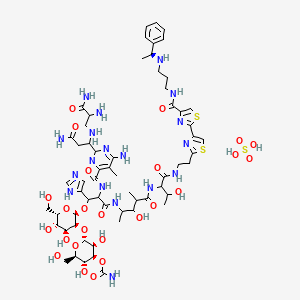
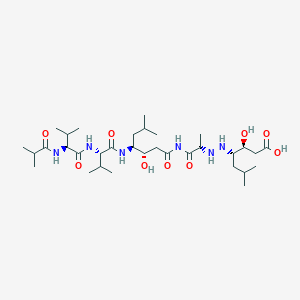
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2R,4R)-2-benzyl-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-(methylamino)propanoyl]-methylamino]-5-(4-hydroxyphenyl)-3-oxo-4-[[(E)-3-[2-[(E)-pent-2-enyl]phenyl]prop-2-enoyl]amino]pentanoate](/img/structure/B1679557.png)
